molecular formula C9H9NO5 B1347252 Methyl 2-(2-nitrophenoxy)acetate CAS No. 7506-93-6

Methyl 2-(2-nitrophenoxy)acetate

Cat. No. B1347252
CAS RN: 7506-93-6
M. Wt: 211.17 g/mol
InChI Key: DCTZWJFKYORNHV-UHFFFAOYSA-N
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Description

“Methyl 2-(2-nitrophenoxy)acetate” is an organic compound with the molecular formula C9H9NO5 . It is also known as “Methyl (2-nitrophenoxy)acetate” and has a molecular weight of 211.17 .


Molecular Structure Analysis

The InChI code for “Methyl 2-(2-nitrophenoxy)acetate” is 1S/C9H9NO5/c1-14-9(11)6-15-8-5-3-2-4-7(8)10(12)13/h2-5H,6H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“Methyl 2-(2-nitrophenoxy)acetate” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental determination.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of 2-(2-nitrophenoxy)Acetic Acid : Methyl 2-(2-nitrophenoxy)acetate serves as a starting material in the synthesis of 2-(2-nitrophenoxy)acetic acid. The method for synthesizing this compound involves mild reaction conditions and is suitable for industrial processes (H. Dian, 2012).

  • Synthesis of Pyrrolo[4,3,2-de]quinolines : Methyl 2-(2-nitrophenoxy)acetate is used in the synthesis of various quinolines, which are important compounds in organic chemistry and have applications in the synthesis of pharmaceuticals (D. Roberts et al., 1997).

Environmental and Toxicological Studies

  • Degradability of Nitrophenols : Nitrophenols, which are related to Methyl 2-(2-nitrophenoxy)acetate, have been studied for their toxicity and degradability in environmental systems. These compounds are used widely in the chemical industry and are considered priority pollutants (V. Uberoi & S. Bhattacharya, 1997).

  • Effects on Methanogenic Systems : The impact of nitrophenols on acetate enrichment and methanogenic systems is another area of research. This study provides insights into the environmental effects of such compounds (Mohammad R. Haghighi Podeh et al., 1995).

Material Science and Applications

  • Electrochemical Investigations : Methyl 2-(2-nitrophenoxy)acetate is involved in studies related to the electrochemical detection of pesticides, demonstrating its relevance in developing sensors and analytical methods (K. G. Reddy et al., 2013).

  • Nonlinear Optical Parameters : The compound and its derivatives have been studied for their nonlinear optical properties, suggesting potential applications in optical devices like limiters and switches (K. Naseema et al., 2010).

Safety And Hazards

“Methyl 2-(2-nitrophenoxy)acetate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with various hazards, including serious eye damage/eye irritation and specific target organ toxicity (single exposure), with the central nervous system (CNS) being a potential target .

Future Directions

“Methyl 2-(2-nitrophenoxy)acetate” is part of a collection of rare and unique chemicals provided to early discovery researchers . Its future applications and research directions would depend on the specific interests and needs of researchers in the field of organic chemistry.

properties

IUPAC Name

methyl 2-(2-nitrophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-9(11)6-15-8-5-3-2-4-7(8)10(12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTZWJFKYORNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30324847
Record name methyl 2-(2-nitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-nitrophenoxy)acetate

CAS RN

7506-93-6
Record name 7506-93-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407841
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-(2-nitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
ME de la Calle, G Cabrera, D Cantero, A Valle… - New biotechnology, 2019 - Elsevier
Benzohydroxamic acids, such as DIBOA (2,4-dihydroxy-2 H)-1,4-benzoxazin-3(4 H)-one), are plant products that exhibit interesting herbicidal, fungicidal and bactericidal properties. A …
Number of citations: 6 www.sciencedirect.com
MA Cismesia, MA Ischay, TP Yoon - Synthesis, 2013 - thieme-connect.com
We have developed a photocatalytic reduction of nitroarenes as an efficient, chemoselective route to biologically important N-phenyl hydroxamic acid scaffolds. Optimal conditions call …
Number of citations: 15 www.thieme-connect.com
董永喜 - 2010 - ir.lzu.edu.cn
Vascular endothelial growth factor (VEGF) as a novel antitumor target that is inhibited by o-nitrophenyl acetate and its analogues, induces angiogenesis and improves vascular …
Number of citations: 0 ir.lzu.edu.cn
EM Gross Sánchez - 2016 - rodin.uca.es
La Alelopatía es: “la ciencia que estudia procesos que implican metabolitos secundarios producidos por plantas, algas, bacterias y hongos que influyen en el crecimiento y desarrollo …
Number of citations: 0 rodin.uca.es

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